molecular formula C6H8N4O B1330094 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 5346-53-2

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1330094
CAS RN: 5346-53-2
M. Wt: 152.15 g/mol
InChI Key: FOZZJAVSCUBGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound . Unfortunately, the search results do not provide a detailed description of this compound .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is not explicitly provided in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Schiff bases using derivatives of pyrazole-4-carbonitrile have been synthesized and shown to exhibit significant antimicrobial activity. Notably, compounds synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives demonstrated exceptional activity, highlighting the potential of pyrazole-4-carbonitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).

Catalysis and Green Chemistry

  • A study has outlined a novel, efficient one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives, using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach is significant for its environmental friendliness and potential in green chemistry applications (Poonam & Singh, 2019).

Crystal and Molecular Structure Analysis

  • The crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied, revealing insights into the molecular interactions and stability of such compounds. This research provides a foundational understanding of the structural aspects of pyrazole-4-carbonitrile derivatives (Fathima et al., 2014).

Green Synthetic Methods

  • Research has developed sustainable microwave-assisted schemes for synthesizing Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile. These methods are notable for their efficiency and reduced environmental impact, demonstrating the compound's role in advancing green chemistry (Karati et al., 2022).

Novel Compound Synthesis

  • Pyrazole-4-carbonitrile derivatives have been used as precursors in the synthesis of various novel compounds, such as pyrazoles and fused pyrazolopyrimidines. These compounds have shown promising antiviral activity, particularly against herpes simplex virus type-1 (Rashad et al., 2009).

Agricultural Applications

  • A study on the synthesis of pyrazoles using 5-amino-1-aryl-1H-pyrazole-4-carbonitrile indicates potential applications in crop protection, underscoring the compound's relevance in agricultural research (Plem et al., 2015).

Electronic and Spectral Properties

  • Research has explored the electronic properties of a pyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This study contributes to the understanding of the compound's potential in electronic applications and spectral analysis (Author not available, 2022).

Safety And Hazards

The safety information available indicates that 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile may cause skin and eye irritation .

Future Directions

The search results do not provide specific information on the future directions of research or applications involving 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZZJAVSCUBGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968153
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

CAS RN

5346-53-2
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5346-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5346-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5346-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2-hydroxyethylhydrazine (38.9 g.) in EtOH (425 ml.) was heated to 50° while a solution of ethoxymethylenemalononitrile (52 g.) in warm EtOH (250 ml.) was added over a period of ten minutes. The last of this material was washed into the reaction flask with EtOH (50 ml.), and the mixture was heated under reflux for 2.5 hours. The resulting solution was allowed to cool to room temperature overnight. The golden-brown crystals which formed were collected by filtration, washed with ether, and dried in vacuo at room temperature to give 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g.): m.p. 158°-160 °.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A procedure analogous to that described in Example 1 was followed except 20.0 g (164 mM) of ethoxymethylene malononitrile in 250 ml of warm ethanol were added to 13.4 ml (15.0 g, 197 mM) of 2-hydroxyethylhydrazine in 30 ml of ethanol maintained at 45°-50°. Following completion of the reaction and subsequent cooling of the mixture, the crystalline product was removed by filtration, and washed with ether to afford 20.5 g (82%) of the title compound: mp, 160°-161°: tlc, Rf =0.28, silica gel, ethyl acetate (100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

A 100-mL round-bottom flask was charged with 2-(ethoxymethylene)malononitrile (4.88 g, 39.96 mmol), ethanol (50 mL) and 2-hydrazinylethan-1-ol (4.4 g, 57.82 mmol). The resulting solution stirred for 10 h at 95° C. After cooling to room temperature, the reaction mixture was concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol) to afford 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3.9 g, 63%) as a yellow solid. MS (ESI, pos. ion) m/z 153 [M+H]+.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.